1-(4-(2-Methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(4-(2-Methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a pyrazine ring, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-(4-(2-Methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include primary amines, diols, and various catalysts such as Cp*Ir complexes . Industrial production methods may involve continuous flow reactions and microwave irradiation to enhance efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrazine ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(2-Methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(2-Methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-(2-Methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-[(2-Methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid: Similar structure but with a sulfonyl group instead of a pyrazine ring.
1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid: Contains a quinazoline ring instead of a pyrazine ring.
1-[2-(2-methoxyphenyl)acetyl]piperidine-4-carboxylic acid: Features an acetyl group instead of a pyrazine ring.
Properties
Molecular Formula |
C17H19N3O4 |
---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
1-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H19N3O4/c1-24-14-5-3-2-4-13(14)20-11-8-18-15(16(20)21)19-9-6-12(7-10-19)17(22)23/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,22,23) |
InChI Key |
UCUMSZMUVPASQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C(C2=O)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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